molecular formula C8H8O2 B107430 4-Methylbenzoic acid CAS No. 99-94-5

4-Methylbenzoic acid

Cat. No. B107430
CAS RN: 99-94-5
M. Wt: 136.15 g/mol
InChI Key: LPNBBFKOUUSUDB-UHFFFAOYSA-N
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Patent
US07741514B2

Procedure details

A mixture of 2 mmol of p-xylene, 0.1 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.01 mmol of manganese(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid, p-toluic acid and p-carboxybenzaldehyde in yields of 79%, 8% and 5%, respectively.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4]C(C)=[CH:6][CH:7]=1.C(ON1[C:17](=[O:18])[C:16]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]2[C:14]1=O)(=O)C.[O:24]=O.[C:26]([OH:29])(=[O:28])[CH3:27]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[C:17]([OH:18])(=[O:24])[C:16]1[CH:15]=[CH:22][C:21]([C:26]([OH:29])=[O:28])=[CH:20][CH:19]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:27]([C:26]([OH:29])=[O:28])=[CH:4][CH:3]=1.[C:26]([C:27]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1)([OH:29])=[O:28] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(C)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Type
product
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07741514B2

Procedure details

A mixture of 2 mmol of p-xylene, 0.1 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.01 mmol of manganese(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid, p-toluic acid and p-carboxybenzaldehyde in yields of 79%, 8% and 5%, respectively.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4]C(C)=[CH:6][CH:7]=1.C(ON1[C:17](=[O:18])[C:16]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]2[C:14]1=O)(=O)C.[O:24]=O.[C:26]([OH:29])(=[O:28])[CH3:27]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[C:17]([OH:18])(=[O:24])[C:16]1[CH:15]=[CH:22][C:21]([C:26]([OH:29])=[O:28])=[CH:20][CH:19]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:27]([C:26]([OH:29])=[O:28])=[CH:4][CH:3]=1.[C:26]([C:27]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1)([OH:29])=[O:28] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C(C)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Type
product
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.